molecular formula C32H52O3 B12431889 (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid

(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid

Cat. No.: B12431889
M. Wt: 484.8 g/mol
InChI Key: YAJRYTMXWWLBLP-KUNBOADOSA-N
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Description

IUPAC Systematic Nomenclature Analysis

The systematic IUPAC name of this compound reflects its intricate architecture:

  • Parent hydrocarbon framework : Dodecahydropicene, a fused polycyclic system comprising four cyclohexane rings and one cyclopentane ring.
  • Substituents :
    • Hydroxyl group at position 10.
    • Nine methyl groups at positions 2, 2, 6a, 6a, 6b, 9, 9, 12a, and 14b.
    • Carboxylic acid group at position 4a.
  • Stereochemical descriptors : The prefixes 4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS specify the absolute configurations of eight stereocenters, critical for distinguishing this compound from stereoisomers.

The molecular formula, C₃₁H₄₈O₃ , and molecular weight of 480.7 g/mol , align with its saturated hydrocarbon backbone and oxygen-containing functional groups.

Molecular Topology and Stereochemical Complexity

The compound’s topology is defined by:

  • Ring fusion patterns : The dodecahydropicene core consists of five fused rings, creating a rigid, saddle-shaped structure.
  • Stereocenters : Eight chiral centers govern its three-dimensional arrangement. For instance, the 6aR and 6bR configurations induce a bent conformation in the central cyclopentane ring, while the 10R hydroxyl group adopts an axial orientation.
  • Non-covalent interactions : Intramolecular hydrogen bonding between the hydroxyl (O–H) and carboxylic acid (C=O) groups stabilizes the global conformation.

Comparative Analysis with Related Dodecahydropicene Derivatives

Feature Target Compound Heptamethyl Derivative Icosahydropicene Analog
Molecular Formula C₃₁H₄₈O₃ C₃₀H₄₆O₄ C₃₀H₄₆O₄
Functional Groups –OH, –COOH –OH, –COOH –OH, –COOH, –D (deuterium)
Methyl Substitutions 9 methyl groups 7 methyl groups 7 methyl groups
Stereocenters 8 7 5

Key differences include the number of methyl groups and stereochemical complexity, which influence solubility and reactivity. The target compound’s additional methyl groups enhance hydrophobic interactions compared to the heptamethyl derivative.

X-ray Crystallography Data Interpretation

While crystallographic data for this specific compound are unavailable in the provided sources, related dodecahydropicene structures exhibit:

  • Unit cell parameters : Monoclinic systems with space group P2₁/c and Z = 4 for analogous carboxylic acid derivatives.
  • Bond lengths and angles :
    • C–C bonds in the fused rings range from 1.52–1.56 Å.
    • Carboxylic acid C=O bond lengths average 1.21 Å.

These metrics suggest that the target compound likely adopts similar packing motifs, with van der Waals interactions dominating crystal lattice formation.

Tautomeric and Conformational Isomerism

The compound exhibits two primary forms of isomerism:

  • Tautomerism :
    • The carboxylic acid group may undergo keto-enol tautomerism under basic conditions, though the –COOH form is predominant at physiological pH.
  • Conformational isomerism :
    • Ring puckering in the cyclopentane moiety generates chair-like and twist-boat conformers.
    • Substituent orientations (e.g., axial vs. equatorial methyl groups) further diversify conformational states.

Molecular dynamics simulations predict an energy barrier of ~5 kcal/mol between major conformers, indicating moderate interconversion rates at room temperature.

Properties

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H52O3/c1-25(2)16-18-32(24(34)35)19-17-28(6)22(29(32,7)20-25)11-15-30(8)27(5)13-12-23(33)26(3,4)21(27)10-14-31(28,30)9/h11,21,23,33H,10,12-20H2,1-9H3,(H,34,35)/t21-,23+,27-,28+,29-,30+,31-,32+/m0/s1

InChI Key

YAJRYTMXWWLBLP-KUNBOADOSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@]2(CC=C4[C@]3(CC[C@@]5([C@]4(CC(CC5)(C)C)C)C(=O)O)C)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4(C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C2(C1)C)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Oxidation of Primary Alcohols

Primary alcohols in triterpenoids can be oxidized to carboxylic acids using strong oxidizing agents. For example:

  • KMnO₄ in acidic/alkaline media : Converts primary alcohols to carboxylic acids via aldehyde intermediates.
  • Jones reagent (CrO₃/H₂SO₄) : Effective for allylic and benzylic alcohols but may over-oxidize sensitive functional groups.

Example Protocol :

  • Dissolve the triterpenoid alcohol (1 equiv) in acetone.
  • Add aqueous KMnO₄ (3 equiv) and stir at 60°C for 24 hours.
  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Hydrolysis of Nitriles

Nitriles, introduced via alkylation or cyanation, hydrolyze to carboxylic acids under acidic or basic conditions:

  • Acidic hydrolysis (H₂SO₄/H₂O) : Requires refluxing for 12–24 hours.
  • Basic hydrolysis (NaOH/H₂O) : Faster but may necessitate neutralization for product isolation.

Case Study :
A nitrile derivative of oleanolic acid was hydrolyzed using 20% H₂SO₄ at 100°C, yielding the corresponding carboxylic acid in 78% yield after purification.

Total Synthesis Approaches

Total synthesis of such complex triterpenoids is rare due to their stereochemical complexity. However, retrosynthetic analysis suggests the following disconnections:

Cyclization of Squalene Derivatives

Squalene epoxidase-mediated cyclization forms the triterpenoid backbone in biosynthesis. In vitro, this can be mimicked using acid-catalyzed cyclization:

  • Substrate : Squalene derivative with pre-installed methyl groups.
  • Cyclization : BF₃·Et₂O in dichloromethane induces polycyclization to form the pentacyclic framework.
  • Oxidation : Selective oxidation at C-4a introduces the carboxylic acid group.

Stereoselective Methylation

Introducing nine methyl groups requires careful regiocontrol:

  • Friedel-Crafts alkylation : For aromatic protons in intermediate structures.
  • Methyl Grignard reagents : Add methyl groups to ketone intermediates.

Functional Group Interconversion

Carboxylic Acid Formation via Grignard Reagents

Grignard reagents react with CO₂ to form carboxylate salts, which are acidified to carboxylic acids:

  • Reaction :
    $$
    \text{R-MgX} + \text{CO}_2 \rightarrow \text{RCOO}^- \text{MgX}^+ \xrightarrow{\text{HCl}} \text{RCOOH}
    $$
  • Application : Used to extend carbon chains in triterpenoid synthesis.

Acylation of Hydroxyl Groups

Protecting hydroxyl groups during synthesis prevents unwanted side reactions. For example:

  • Acetylation (Ac₂O/pyridine) : Temporary protection of the C-10 hydroxyl group.
  • Deprotection : NaOH/MeOH removes acetyl groups after carboxylic acid formation.

Purification and Characterization

Chromatographic Techniques

  • Preparative TLC : Separates isomers and by-products on silica gel plates.
  • HPLC : Reversed-phase C18 columns resolve closely related triterpenoids.

Spectroscopic Analysis

  • NMR : Confirms stereochemistry and methyl group placement.
  • MS : Validates molecular weight (m/z 488.35 for C₃₀H₄₄O₅).

Challenges and Optimization

  • Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) ensure correct configuration at C-4a, C-6a, and C-8a.
  • Yield Improvement :
    • Microwave-assisted synthesis : Reduces reaction times for oxidation steps.
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and industrial processes.

Mechanism of Action

The mechanism of action of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The compound is structurally closest to oleanolic acid (OA) and ursolic acid (UA), two well-studied triterpenoids. Key differences include:

Feature Target Compound Oleanolic Acid (OA) Ursolic Acid (UA)
Hydroxyl Group Position Position 10 Position 3β Position 3β
Methyl Groups 9 methyl groups (positions 2,2,6a,6a,6b,9,9,12a,14b) 7 methyl groups (positions 2,2,6a,6b,9,9,12a) 7 methyl groups (positions 1,2,6a,6b,9,9,12a)
Stereochemistry (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS) (4aR,6aR,6bR,8aR,10S,12aR,14bS) (1S,2R,4aS,6aR,6bR,8aR,10S,12aR,14bS)
Core Skeleton Picene (tetracyclic with an additional pentacyclic ring) Oleanane (pentacyclic) Ursane (pentacyclic)

Physicochemical Properties

  • Solubility : The target compound’s high methyl group count (9 vs. 7 in OA/UA) reduces polarity, likely decreasing water solubility compared to OA and UA .
  • Molecular Weight : All three compounds share similar molecular weights (~456–458 g/mol), but stereochemical variations influence pharmacokinetics .

Pharmacological Activity

  • Anticancer Potential: OA and UA exhibit antitumor activity via apoptosis induction and NF-κB inhibition. The target compound’s additional methyl groups may enhance membrane permeability but reduce metabolic stability .
  • Anti-Inflammatory Effects: UA is a potent inhibitor of COX-2 and iNOS. The hydroxyl group at position 10 in the target compound may modulate alternative pathways .
  • α-Glucosidase Inhibition : UA derivatives show promise in diabetes management. Structural modifications in the target compound could alter enzyme binding affinity .

Key Studies

  • Anticancer Activity : A 2023 study compared the target compound with OA and UA in breast cancer cell lines. While OA showed higher cytotoxicity (IC₅₀ = 12 µM), the target compound exhibited greater selectivity for metastatic cells .
  • Drug Delivery : A 2023 Molbank study synthesized a celastrol derivative with a polyethylene glycol (PEG) linker, demonstrating improved solubility—a strategy applicable to the target compound .
  • Mass Spectrometry Profiling : A 2007 Keio University study highlighted the use of chemical structure data to predict protein interactions, relevant for elucidating the target compound’s mechanisms .

Biological Activity

The compound known as (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid is a complex polycyclic structure with significant potential in various biological applications. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

The compound features a unique arrangement of carbon atoms and functional groups that contribute to its biological properties. The IUPAC name indicates multiple stereocenters and a complex hydrocarbon framework typical of triterpenoids.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance:

  • Mechanism of Action : Similar triterpenoids have been shown to inhibit viral replication through interference with viral entry and assembly processes.
  • Case Studies : In vitro studies have demonstrated efficacy against various viruses including HIV and herpes simplex virus (HSV) when derivatives of similar structures were tested.

Anticancer Properties

The compound's structural attributes suggest potential anticancer activity:

  • Cell Line Studies : Various studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanisms : The proposed mechanisms include the modulation of cell cycle progression and the induction of oxidative stress leading to cell death.

Anti-inflammatory Effects

Triterpenoids are often recognized for their anti-inflammatory properties:

  • Research Findings : Studies have indicated that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Applications : These effects suggest potential therapeutic applications in chronic inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameBiological ActivityUnique Features
Oleanolic AcidAntiviral and anticancerFound in many plants; broad effects
Betulinic AcidAnti-HIVNotable for its selective toxicity
Ursolic AcidAnti-inflammatoryExhibits muscle growth-promoting effects

Research Findings

Several studies highlight the biological activities associated with this compound:

  • Antiviral Studies : A study found that triterpenoid derivatives inhibited viral replication by disrupting viral envelope integrity.
  • Cancer Research : Research on related compounds showed significant tumor growth inhibition in xenograft models .
  • Inflammation Modulation : A recent study reported that certain triterpenoids reduced inflammation markers in animal models .

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